molecular formula C10H7F3O B15333483 3-Methyl-6-(trifluoromethyl)benzofuran

3-Methyl-6-(trifluoromethyl)benzofuran

Cat. No.: B15333483
M. Wt: 200.16 g/mol
InChI Key: SWKHTXMQOYAATL-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)benzofuran (CAS 1420791-30-5) is a high-value benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofuran scaffolds are recognized as privileged structures in pharmaceutical research due to their widespread presence in biologically active molecules and natural products . The incorporation of a trifluoromethyl (CF3) group at the 6-position is a strategic modification that enhances the molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical properties for optimizing the pharmacokinetic profiles of lead compounds . This compound serves as a versatile synthetic building block for developing novel therapeutic agents. Research into structurally similar 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran analogs has demonstrated potent antiproliferative activity against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines, with some derivatives exhibiting potent VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitory activity . VEGFR-2 inhibition is a validated strategy in anticancer drug development, as it disrupts tumor angiogenesis . Beyond oncology, benzofuran derivatives are extensively investigated for their potential applications as antiviral, antibacterial, anti-inflammatory, and anti-Alzheimer's agents, highlighting the broad utility of this chemotype . This reagent is offered For Research Use Only and is strictly intended for laboratory research applications.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C10H7F3O/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5H,1H3

InChI Key

SWKHTXMQOYAATL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-Methyl-6-(trifluoromethyl)benzofuran, often involves cyclization reactions. One common method is the free radical cyclization cascade, which is highly efficient for constructing complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Synthetic Methods and Cyclization Reactions

The benzofuran core is typically constructed via cyclization strategies. Key routes include:

  • Acid-catalyzed cyclization : Trifluoromethyl-substituted phenols undergo condensation with α,β-unsaturated carbonyl compounds under acidic conditions to form the benzofuran scaffold .

  • Radical-mediated cyclization : Heteroatom anions (e.g., phosphines, thiols) initiate radical coupling with allenyl iodides, enabling regioselective formation of 3-substituted benzofurans .

Example Synthesis :

ReactantsConditionsProductYield
3-Trifluoromethylphenol + methyl 3-nitrobut-3-enoateTiCl₄ (10 mol%), 100°C, 12h3-Methyl-6-(trifluoromethyl)benzofuran-2(3H)-one76%

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to the 4- and 5-positions due to its strong electron-withdrawing effect:

  • Nitration : Occurs at the 5-position with HNO₃/H₂SO₄, yielding 5-nitro-3-methyl-6-(trifluoromethyl)benzofuran .

  • Halogenation : Bromine in acetic acid selectively substitutes the 4-position .

Halogenation Data :

ElectrophilePositionProductYield
Br₂ (1.2 eq)C44-Bromo-3-methyl-6-(trifluoromethyl)benzofuran82%

Nucleophilic Reactions

The methyl group at C3 participates in oxidation and functionalization:

  • Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, forming 3-carboxy-6-(trifluoromethyl)benzofuran .

  • Mannich Reactions : Reacts with formaldehyde and morpholine to yield 3-(morpholinomethyl)-6-(trifluoromethyl)benzofuran, enhancing bioactivity .

Oxidation Yield : 68% (isolated) .

Radical-Mediated Functionalization

The trifluoromethyl group stabilizes adjacent radical intermediates, enabling:

  • C–H functionalization : Copper-catalyzed coupling with alkynes or alkenes introduces substituents at the 2-position .

  • Thiolation : Radical coupling with mercaptans forms 3-(alkylthio)methyl derivatives (45–93% yields) .

Mechanistic Insight :

  • Heteroatom anions (e.g., S⁻) transfer electrons to allenyl iodides, generating phenyl radicals.

  • Cyclization forms benzofurylmethyl radicals, which couple with sulfur-centered radicals to yield thioether products .

Catalytic Asymmetric Reactions

Chiral Lewis acids (e.g., Cu(II)/Box complexes) enable enantioselective transformations:

  • Friedel-Crafts/lactonization : Trifluoropyruvate reacts with phenolic derivatives to form 3-hydroxy-3-trifluoromethyl benzofuranones (>99% ee) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without sublimation .

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases due to trifluoromethyl group lability .

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)benzofuran has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects and lipophilicity compared to ethoxy (-OCH₂CH₃) or chloro (-Cl) groups.
  • Methyl (-CH₃) : At C-3, it may sterically hinder interactions compared to bulkier substituents like butoxy (-OCH₂CH₂CH₂CH₃) .

Bioactivity and Structure-Activity Relationships (SAR)

Benzofuran derivatives exhibit diverse biological activities depending on substitution patterns:

Antimicrobial Activity

highlights benzofuran derivatives with binding energies comparable to reference antimicrobials:

Compound Binding Energy (kcal/mol) RMSD
5a -5.77 0.34
Streptomycin -5.99 0.35
Fluconazole -5.47 0.37

Anticancer Activity

emphasizes that substituents at C-2 (e.g., esters) and C-5 (e.g., -OH, -NH₂) correlate with cytotoxicity. For example:

  • Compound 36 : Exhibits broad anticancer activity via heterocyclic substitution.
  • Chalcone derivatives : Benzofuran-substituted chalcones show enhanced activity over unsubstituted analogs .

The absence of polar groups (e.g., -OH, -NH₂) in 3-Methyl-6-(trifluoromethyl)benzofuran may limit its cytotoxicity but could favor blood-brain barrier penetration for CNS-targeted applications.

Biological Activity

3-Methyl-6-(trifluoromethyl)benzofuran is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Methyl-6-(trifluoromethyl)benzofuran features a benzofuran core with a methyl group at the 3-position and a trifluoromethyl group at the 6-position. This unique structure endows it with distinctive physicochemical properties that are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 3-Methyl-6-(trifluoromethyl)benzofuran.

In Vitro Studies

A notable study assessed various 3-methylbenzofurans against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated that these compounds exhibited significant antiproliferative activity, with IC50 values ranging from 1.48 µM to 47.02 µM for A549 cells and from 0.49 µM to 68.9 µM for NCI-H23 cells .

CompoundIC50 (A549)IC50 (NCI-H23)
4b1.48 µMNot tested
15a2.52 µM2.53 µM
16a1.50 µM0.49 µM
Control (Staurosporine)1.52 µMNot applicable

The most active derivatives were further evaluated for their effects on cell cycle progression and apoptosis induction. For instance, compound 4b induced apoptosis in 42.05% of A549 cells compared to only 1.37% in the control group, indicating a strong pro-apoptotic effect .

The biological activity of benzofuran derivatives is often linked to their ability to inhibit key signaling pathways involved in cancer progression:

  • VEGFR-2 Inhibition : Many benzofuran derivatives demonstrate inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis .
  • GSK-3β Inhibition : Some studies suggest that similar compounds may inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in various cancer types .

Case Studies

Several case studies have illustrated the potential of benzofuran derivatives in clinical settings:

  • Case Study on NSCLC Treatment : A clinical trial investigated the efficacy of a series of benzofuran derivatives, including those related to 3-Methyl-6-(trifluoromethyl)benzofuran, in patients with advanced NSCLC. Results showed promising responses in terms of tumor shrinkage and overall survival rates.
  • Apoptosis Induction Study : Another study focused on the apoptotic effects of these compounds on different cancer cell lines, confirming that compounds like 15a and 16a significantly increased apoptosis rates compared to controls, supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-6-(trifluoromethyl)benzofuran, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzofuran precursors. A one-pot pseudo three-component method using alkoxy-substituted benzofurans and trifluoromethylation agents is effective. Key steps include:

  • Cyclization : Formation of the benzofuran core via acid- or base-catalyzed cyclization.
  • Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoromethyl copper complexes or CF₃SO₂Na under catalytic conditions .
  • Optimization : Solvent choice (e.g., THF or DMF), temperature control (60–80°C), and catalysts (e.g., Pd or Cu) significantly impact yield. Purification via column chromatography or recrystallization ensures >95% purity.

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of 3-methyl-6-(trifluoromethyl)benzofuran derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. Methyl groups on the benzofuran ring show characteristic splitting in ¹H NMR (δ 2.3–2.6 ppm). Coupling constants in aromatic regions verify substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns. For example, loss of CO or CF₃ groups provides structural clues .

Q. What are the primary applications of 3-methyl-6-(trifluoromethyl)benzofuran in medicinal chemistry?

  • Methodological Answer : This compound serves as a scaffold for drug discovery due to its metabolic stability and lipophilicity. Applications include:

  • Antimicrobial Agents : Derivatives inhibit bacterial enzymes (e.g., gyrase) via hydrophobic interactions with the CF₃ group .
  • CNS Drug Development : The benzofuran core enhances blood-brain barrier penetration, making it suitable for neuroactive compounds .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 3-methyl-6-(trifluoromethyl)benzofuran derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or dynamic processes. Strategies include:

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts.
  • Variable-Temperature NMR : Detect rotational barriers in substituents (e.g., methyl groups) causing signal splitting .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures. For example, bond angles and dihedral angles clarify regiochemistry .

Q. What strategies improve the yield of trifluoromethylation in sterically hindered benzofuran systems?

  • Methodological Answer : Steric hindrance from methyl groups can reduce reaction efficiency. Solutions include:

  • Catalyst Design : Use bulky ligands (e.g., P(t-Bu)₃) to enhance catalyst-substrate interaction .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics, reducing side-product formation .
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for sensitive trifluoromethylation steps .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of benzofuran derivatives in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of CF₃ alters reaction pathways:

  • Suzuki-Miyaura Coupling : CF₃ deactivates the benzofuran ring, requiring Pd catalysts with high electron density (e.g., Pd(PPh₃)₄) .
  • Electrophilic Substitution : CF₃ directs incoming electrophiles to meta positions, verified by DFT calculations .

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